molecular formula C26H19N5O B11554206 N'-[(E)-naphthalen-1-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-naphthalen-1-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11554206
M. Wt: 417.5 g/mol
InChI Key: QSYQRLZCPKMKJV-OVVQPSECSA-N
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Description

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with transition metals

Preparation Methods

The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to changes in cellular processes. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in catalytic applications .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones such as:

Properties

Molecular Formula

C26H19N5O

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C26H19N5O/c32-26(29-27-18-21-14-9-13-19-10-7-8-17-23(19)21)24-28-25(20-11-3-1-4-12-20)31(30-24)22-15-5-2-6-16-22/h1-18H,(H,29,32)/b27-18+

InChI Key

QSYQRLZCPKMKJV-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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